molecular formula C20H27NO7 B12737089 (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate CAS No. 85467-28-3

(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate

货号: B12737089
CAS 编号: 85467-28-3
分子量: 393.4 g/mol
InChI 键: WMPZJTJXHIWWGM-POFUMXIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate (CAS: 64415-59-4) is a structurally complex molecule consisting of two components:

  • Fumaric acid (E-but-2-enedioic acid): A dicarboxylic acid with a rigid trans-configuration, known for its role as a counterion in pharmaceutical salts to enhance solubility and stability .
  • Ethyl (1R,2S)-cyclopropane derivative: A cyclopropane ring with a phenyl group, a carboxylate ester, and a substituted amino group (2-hydroxyethyl(methyl)amino). This moiety is critical for pharmacological activity, particularly in bronchodilators like formoterol fumarate, which shares structural similarities .

The stereochemistry ((1R,2S)) and substituents influence its binding affinity to β2-adrenergic receptors, enabling smooth muscle relaxation in asthma and COPD treatment .

属性

CAS 编号

85467-28-3

分子式

C20H27NO7

分子量

393.4 g/mol

IUPAC 名称

(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C16H23NO3.C4H4O4/c1-3-20-15(19)16(13-7-5-4-6-8-13)11-14(16)12-17(2)9-10-18;5-3(6)1-2-4(7)8/h4-8,14,18H,3,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16+;/m1./s1

InChI 键

WMPZJTJXHIWWGM-POFUMXIMSA-N

手性 SMILES

CCOC(=O)[C@@]1(C[C@@H]1CN(C)CCO)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

规范 SMILES

CCOC(=O)C1(CC1CN(C)CCO)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

产品来源

United States

准备方法

Stereoselective Cyclopropanation

  • Cyclopropane rings with defined stereochemistry are commonly prepared by reacting alkenes with diazo compounds or carbenoid reagents in the presence of chiral catalysts.
  • For the (1R,2S) configuration, chiral auxiliaries or catalysts such as chiral rhodium complexes or copper-based catalysts are employed.
  • The phenyl substituent on the cyclopropane ring is introduced via the starting alkene or through subsequent functionalization.

Coupling with (E)-but-2-enedioic Acid

  • The final step involves esterification of the carboxylic acid group of (E)-but-2-enedioic acid with the cyclopropane intermediate bearing a free hydroxyl or amine group.
  • Common methods include:
    • Acid-catalyzed esterification with ethanol.
    • Use of coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide (DCC) to activate the acid.
  • Control of the (E)-configuration is maintained by using maleic acid derivatives or their ethyl esters as starting materials.

Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Stereoselective cyclopropanation Alkene + diazo compound, chiral Rh or Cu catalyst, solvent (e.g., dichloromethane), 0-25°C 70-85 High stereoselectivity for (1R,2S)
2 Amino substitution Cyclopropane halide + 2-hydroxyethyl(methyl)amine, base (e.g., triethylamine), solvent (ethanol or DMF), 25-60°C 60-75 Mild conditions to preserve stereochemistry
3 Esterification (E)-but-2-enedioic acid + ethanol, acid catalyst or carbonyldiimidazole, room temp to reflux 65-80 Use of coupling agents improves yield

Research Findings and Optimization Notes

  • The stereoselective cyclopropanation step is critical; catalyst choice and temperature control significantly affect enantiomeric excess.
  • Amino substitution reactions require careful pH and temperature control to avoid side reactions such as over-alkylation or hydrolysis.
  • Esterification yields improve with the use of coupling agents like carbonyldiimidazole, which activate the acid without harsh acidic conditions that could racemize the cyclopropane stereocenters.
  • Purification typically involves crystallization or chromatography to isolate the desired stereoisomer with high purity.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Impact on Synthesis
Catalyst for cyclopropanation Chiral Rh(II) or Cu(I) complexes Determines stereoselectivity
Temperature (cyclopropanation) 0 to 25°C Controls reaction rate and selectivity
Amino substitution solvent Ethanol, DMF Solubility and reaction rate
Base for amino substitution Triethylamine, DBU Neutralizes acid, promotes substitution
Esterification agent Carbonyldiimidazole, acid catalyst Activates acid, improves yield
Reaction time 2-30 hours Ensures completion without degradation

化学反应分析

Types of Reactions

(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Functional groups can be replaced with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and various functional groups. It is also referred to as a complex organic compound in scientific literature.

Chemical Properties

  • Molecular Formula: C21H29NO8C_{21}H_{29}NO_8
  • Molecular Weight: 423.5 g/mol

Synthesis
The synthesis of this compound typically involves multiple steps:

  • Cyclopropanation of a suitable precursor
  • Functional group modifications
  • Formation of the cyclopropane ring
  • Introduction of the phenyl group
  • Attachment of the bis(2-hydroxyethyl)amino group

Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Reactions

This compound undergoes various chemical reactions:

  • Oxidation: Introduces additional functional groups or modifies existing ones.
  • Reduction: Simplifies the molecule or alters its reactivity.
  • Substitution: Functional groups can be replaced with others to create derivatives with different properties.

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Applications

This compound and its derivatives have potential applications in chemistry, biology, medicine, and industry:

  • Chemistry: Used as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
  • Biology: May be used to study enzyme interactions and metabolic pathways and can be modified to create probes or inhibitors for various biological targets.
  • Medicine: Derivatives could be explored for their potential therapeutic effects and its ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.
  • Industry: Used in the synthesis of specialty chemicals, polymers, and advanced materials and its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

作用机制

The mechanism of action of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, altering cellular functions and signaling pathways.

相似化合物的比较

Cyclopropane Derivatives with Varied Substituents

The cyclopropane core is a hallmark of this compound. Key analogs include:

Compound Name Substituents on Cyclopropane CAS Number Molecular Weight Key Properties/Applications Reference
Ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate (Target) 2-hydroxyethyl(methyl)amino, phenyl, ethyl ester 64415-59-4 ~393.45 (est.) Bronchodilation, β2-adrenergic agonist
Ethyl (1R,2S)-2-[(bis(2-hydroxyethyl)amino)methyl]-1-phenylcyclopropane-1-carboxylate Bis(2-hydroxyethyl)amino, phenyl, ethyl ester 85467-28-3 ~423.48 (est.) Higher hydrophilicity, potential prodrug
Ethyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylate tert-Boc-protected amino, vinyl, ethyl ester 259217-95-3 255.31 Intermediate in peptide synthesis

Key Observations :

  • The 2-hydroxyethyl(methyl)amino group in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing receptor interaction .
  • Bis(2-hydroxyethyl)amino analogs (e.g., CAS 85467-28-3) exhibit increased solubility but reduced membrane permeability compared to the target .
  • tert-Boc-protected derivatives (e.g., CAS 259217-95-3) serve as synthetic intermediates rather than active pharmaceuticals .

Stereochemical Variants

The (1R,2S) configuration is critical. Diastereomers or enantiomers show divergent properties:

Compound Name Stereochemistry Key Differences Reference
Ethyl (1R,2S)-2-vinylcyclopropanecarboxylate Racemic mixture Lower enantiomeric excess (98.1% vs. >99% for pure (1R,2S))
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (1S,2R) Altered pharmacokinetics due to reversed chirality

Implications :

  • Enantiopure (1R,2S) configurations are essential for therapeutic efficacy, as seen in formoterol fumarate .
  • Racemic mixtures may require chiral separation steps, increasing manufacturing complexity .

Comparison with Functional Analogs

Fumarate Salts in Pharmaceuticals

Fumaric acid is widely used as a counterion. Key comparisons:

Compound Name Active Moiety Application Solubility (H2O) Melting Point (°C) Reference
Formoterol Fumarate Formoterol (β2-agonist) Asthma/COPD 1.2 mg/mL 138–142
(Target Compound) Cyclopropane derivative Bronchodilation (hypothetical) Not reported Not reported
Fesoterodine Fumarate Fesoterodine (antimuscarinic) Overactive bladder 0.3 mg/mL 144–146

Key Findings :

  • Fumarate salts generally enhance aqueous solubility and stability compared to free bases .

β2-Adrenergic Agonists

Comparison with other bronchodilators:

Compound Name Structure Duration of Action Selectivity (β2 vs. β1) Reference
Target Compound Cyclopropane + fumarate Long-acting (hypothetical) High (est.)
Formoterol Phenethanolamine derivative 12 hours β2 >> β1
Salmeterol Long aliphatic tail 12 hours β2 >> β1 N/A

Fumaric Acid vs. Maleic Acid

The (E)-configuration of fumaric acid (target) vs. (Z)-maleic acid:

Property Fumaric Acid (E) Maleic Acid (Z) Reference
Melting Point (°C) 287 (sublimes) 135
Solubility in Water 6.3 g/L (25°C) 478 g/L (25°C)
Intramolecular H-bond Absent Present

Implications :

  • Fumaric acid’s higher melting point and lower solubility reflect stronger intermolecular H-bonding, favoring crystalline stability in pharmaceuticals .

Pharmacological Activity

The target compound’s 2-hydroxyethyl(methyl)amino group mimics the hydrophilic-lipophilic balance of formoterol, enabling efficient receptor binding and prolonged action .

生物活性

(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate, commonly referred to in scientific literature as a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical research.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclopropane ring, a phenyl group, and multiple functional groups. Its molecular formula is C21H29NO8C_{21}H_{29}NO_8 with a molecular weight of 423.5 g/mol. The compound's IUPAC name reflects its complex nature, highlighting the various functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C21H29NO8
Molecular Weight 423.5 g/mol
CAS Number 85467-24-9
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the cyclopropane ring.
  • Introduction of the phenyl group.
  • Attachment of the bis(2-hydroxyethyl)amino group.

These steps often require specific catalysts and controlled reaction conditions to ensure high yield and desired stereochemistry.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to alterations in cellular functions and physiological responses. This modulation can influence processes such as enzyme inhibition and protein-ligand interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Studies have also explored the antitumor potential of this compound. It has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter levels and enhance neuronal survival under stress conditions, indicating potential applications in neurodegenerative disease therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Study

In a recent publication by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 30 µM, suggesting potential for further development as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis involves a multi-step process:

Cyclopropanation : Formation of the 1-phenylcyclopropane core via [2+1] cycloaddition or Simmons–Smith reactions, ensuring stereochemical control (1R,2S configuration) .

Functionalization : Introduction of the [[2-hydroxyethyl(methyl)amino]methyl] group via reductive amination or nucleophilic substitution.

Esterification : Coupling with (E)-but-2-enedioic acid (fumaric acid) under acid-catalyzed conditions.

  • Optimization : Monitor reaction progress using HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for esterification) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the stereochemical integrity of the cyclopropane ring and E-configuration of the but-2-enedioic acid moiety be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration of the cyclopropane ring .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., coupling constants for cyclopropane protons: J = 5–8 Hz) .
  • IR Spectroscopy : Verify ester carbonyl (C=O) stretching at ~1740 cm1^{-1} and carboxylic acid (if present) at ~1700 cm1^{-1} .
    • Geometric Isomer Confirmation : Compare melting points (fumaric acid: 287°C vs. maleic acid: 135°C) and UV-Vis spectra (E-isomer λmax differs due to conjugation) .

Q. What is the impact of the E-configuration in but-2-enedioic acid on the compound’s reactivity and biological activity?

  • Reactivity : The trans (E) configuration reduces steric hindrance, enabling faster participation in Diels-Alder reactions compared to the cis (Z) isomer. For example, fumaric acid forms stable adducts with dienes .
  • Biological Activity : The E-isomer’s planar structure enhances binding to enzymes like fumarase, which catalyzes hydration to L-malic acid. This suggests potential utility in studying metabolic pathways .

Q. What are common degradation pathways for this compound under standard laboratory conditions?

  • Hydrolysis : The ester group may hydrolyze in aqueous acidic/basic conditions, forming carboxylic acid and ethanol. Monitor via pH control (neutral buffers) and low-temperature storage (4°C) .
  • Oxidation : The cyclopropane ring is susceptible to ring-opening under strong oxidizers (e.g., KMnO4_4). Use inert atmospheres (N2_2) during reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1R,2S)-cyclopropane moiety be achieved?

  • Chiral Catalysts : Employ RhII^\text{II}- or CuI^\text{I}-based catalysts with bis(oxazoline) ligands for asymmetric cyclopropanation. Optimize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fumarase). Validate with MD simulations (AMBER or GROMACS) to assess stability over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced binding .

Q. How can contradictory data on the compound’s stability in polar solvents be resolved?

  • Controlled Studies : Perform parallel stability tests in DMSO, DMF, and ethanol at 25°C and 40°C. Analyze degradation products via LC-MS.
  • Mechanistic Insight : Use DFT calculations (Gaussian 09) to identify solvent interactions destabilizing the cyclopropane ring. Prioritize solvents with low dielectric constants (e.g., THF) .

Q. What strategies mitigate racemization during functional group modifications?

  • Mild Conditions : Avoid strong bases; use EDC/HOBt for amide couplings instead of carbodiimides.
  • Protective Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl (Boc) for amines) to preserve stereochemistry .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。